Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate

Supramolecular chemistry Pyridinophane macrocycles X-ray crystallography

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate (CAS 185540-29-8) is a heterobifunctional pyridine-3,5-dicarboxylate diester carrying two reactive bromomethyl substituents at the 2- and 6-positions. Its molecular formula is C₁₃H₁₅Br₂NO₄ (MW 409.07 g·mol⁻¹), and it is supplied as a crystalline solid with a purity specification of ≥95% (HPLC).

Molecular Formula C13H15Br2NO4
Molecular Weight 409.07 g/mol
CAS No. 185540-29-8
Cat. No. B13978431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate
CAS185540-29-8
Molecular FormulaC13H15Br2NO4
Molecular Weight409.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1CBr)CBr)C(=O)OCC
InChIInChI=1S/C13H15Br2NO4/c1-3-19-12(17)8-5-9(13(18)20-4-2)11(7-15)16-10(8)6-14/h5H,3-4,6-7H2,1-2H3
InChIKeyKQZZFXVVMYSXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate (CAS 185540-29-8): Core Identity and Structural Classification


Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate (CAS 185540-29-8) is a heterobifunctional pyridine-3,5-dicarboxylate diester carrying two reactive bromomethyl substituents at the 2- and 6-positions [1]. Its molecular formula is C₁₃H₁₅Br₂NO₄ (MW 409.07 g·mol⁻¹), and it is supplied as a crystalline solid with a purity specification of ≥95% (HPLC) . The compound belongs to the class of 2,6-bis(halomethyl)pyridine-3,5-dicarboxylate building blocks and serves as a key intermediate for constructing macrocyclic pyridinophanes, cryptand ligands, and lanthanide-chelating scaffolds used in homogeneous time-resolved fluorescence (HTRF) assays [1][2].

Why Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate Cannot Be Replaced by Simpler Bis(bromomethyl)pyridines


Substituting the target compound with 2,6-bis(bromomethyl)pyridine (CAS 7703-74-4) or 3,5-bis(bromomethyl)pyridine (CAS 35991-75-4) removes the two ethyl ester groups at the 3- and 5-positions of the pyridine ring, which eliminates both the ability to participate in ester-based transformations and the capacity to chelate lanthanide ions for HTRF cryptate formation [1][2]. These ester functionalities are essential for downstream macrocyclization reactions that yield folded ribbon-like pyridinophanes with intramolecular π-stacking, a structural outcome that is geometrically inaccessible when the 3,5-ester anchoring points are absent [1]. Furthermore, the benzenoid analogue diethyl 2,4-bis(bromomethyl)benzene-1,5-dicarboxylate lacks the pyridine nitrogen, which alters the electronic character of the ring, the preferred syn-conformation of the resulting [3.3]metacyclophane, and the metal-coordination capability of the final macrocyclic product [1][3].

Quantitative Differentiation Data for Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate Against Closest Analogs


Crystal-Structure-Confirmed Folded Conformation of Pyridinophane Macrocycles Is Unique to the 3,5-Diester-2,6-bis(bromomethyl) Scaffold

Single-crystal X-ray structure analysis of the pyridinophane macrocycles 6–10, constructed from diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate (1), revealed a folded conformation in which the pyridine and benzene units adopt a face-to-face arrangement while the tosyl units point outward [1]. The refinement of the crystal structure of compound 1 itself achieved an R-value of 0.050 with 2126 observed reflections [2]. In contrast, the benzenoid analogue diethyl 2,4-bis(bromomethyl)benzene-1,5-dicarboxylate yields [3.3]metacyclophane ribbons with a different spatial orientation because the absence of the pyridine nitrogen alters the energetically preferred syn-conformation of the cyclophane bridge [1][3]. This crystallographically proven folding behavior is a direct consequence of the 2,6-bis(bromomethyl)-3,5-diester-pyridine architecture and cannot be replicated with non‑ester or non‑pyridine scaffolds.

Supramolecular chemistry Pyridinophane macrocycles X-ray crystallography

Eu(III)-Cryptate Derived from the 3,5-Diester Building Block Delivers a Fluorescence Quantum Yield of 0.249 with a 918 μs Lifetime

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate was used as the starting material to synthesize a bifunctional Eu(III)-cryptate chelate for homogeneous time-resolved fluoroimmunoassay (HTRF) [1]. The resulting Eu(III)-cryptate exhibited an excitation peak at 322 nm, narrow emission peaks at 597 nm (⁵D₀→⁷F₁) and 618 nm (⁵D₀→⁷F₂), a Stokes shift of 290 nm, a fluorescence lifetime of 918 μs, and a fluorescence quantum yield of Φ = 0.249 [1]. In comparison, cryptates built from non-esterified 2,6-bis(bromomethyl)pyridine cannot achieve the same chelating geometry because the 3,5-dicarboxylate groups are essential for lanthanide ion encapsulation [1]. The europium cryptate derived from pyridine-2,6-dicarboxylate ligands lacking the 3,5-substitution pattern typically exhibits shorter luminescence lifetimes (ca. 1–2 ms under optimized conditions) and variable quantum yields depending on the sensitizing antenna [2].

Time-resolved fluorescence Lanthanide cryptates HTRF immunoassay

The 3,5-Diester-2,6-bis(bromomethyl) Architecture Enables Iterative Synthesis of Multi-Layered Pyridinophanes Not Accessible from Mono-Functional Analogues

The four reactive termini of diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate—two bromomethyl groups and two ester groups—permit iterative coupling strategies that yield molecular ribbons containing up to seven bridged aromatic rings in a row [1]. When the target compound (1) is reacted with the mono‑sodium salt of 4‑toluenesulfonic acid amide or with tetrakis(mercaptomethyl) compounds, it produces two- and three-layered tetraaza- or tetrathiapyridinophanes [1]. In contrast, the mono-functional 2,6-bis(bromomethyl)pyridine (CAS 7703-74-4) lacks the ester anchoring points and can only participate in single-step nucleophilic displacements, limiting the achievable structural complexity to simple bis-substituted pyridine derivatives . The benzenoid analogue requires different reaction conditions for cyclization and does not introduce metal-binding pyridine nitrogen atoms into the ribbon backbone [1].

Iterative synthesis Pyridinophane ribbons Macrocyclization

Commercially Specified Purity of ≥95% (HPLC) Exceeds Typical Purity Levels of Non-Ester Bis(bromomethyl)pyridine Analogues

The target compound is routinely supplied with a purity specification of ≥95% as determined by HPLC, packaged in amber glass vials under inert atmosphere and recommended for storage at 2–8 °C in a dry environment . In comparison, 3,5-bis(bromomethyl)pyridine (CAS 35991-75-4) is typically offered at a minimum purity of 95% (often without detailed HPLC certification) , while 2,6-bis(bromomethyl)pyridine (CAS 7703-74-4) is commercially available at purities of 98–99% (GC) but lacks the ester functionalities that are critical for the applications described above . The combination of ≥95% HPLC purity with verified structural identity (NMR, MS, X‑ray) makes the 3,5-diester building block suitable for multi-step syntheses where impurities in the bromomethyl intermediate can propagate into intractable mixtures in subsequent macrocyclization steps .

Chemical procurement Purity specification Quality control

Definitive Application Scenarios Where Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate Is the Required Building Block


Construction of Nanometer-Scale Folded Pyridinophane Molecular Ribbons

In supramolecular chemistry programs aiming to synthesize folded ribbon-like molecules with precisely defined π-stacking architectures, diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is the mandatory tetrafunctional building block. The crystallographically confirmed face-to-face pyridine–benzene arrangement observed in the macrocyclic products 6–10 depends critically on the 2,6-bis(bromomethyl)-3,5-diester substitution pattern [1]. Attempting to substitute this compound with the benzenoid analogue or with non-ester bis(bromomethyl)pyridines yields different conformational outcomes and precludes access to the syn-folded ribbon topology [1].

Synthesis of Eu(III)-Cryptate Chelates for Homogeneous Time-Resolved Fluorescence (HTRF) Immunoassays

The preparation of bifunctional Eu(III)-cryptate chelates for HTRF-based diagnostic reagents requires the 3,5-diester-2,6-bis(bromomethyl)pyridine scaffold as the starting material. The resulting cryptate exhibits a fluorescence quantum yield of Φ = 0.249, a lifetime of 918 μs, and a Stokes shift of 290 nm—photophysical parameters that are directly linked to the chelating geometry provided by the 3,5-dicarboxylate groups [2]. Simpler bis(bromomethyl)pyridines without ester groups cannot form the requisite cryptand structure for lanthanide encapsulation [2].

Iterative Synthesis of Multi-Layered Tetraaza- and Tetrathiapyridinophanes

For programs requiring two- and three-layered pyridinophane macrocycles, the tetrafunctional nature of the target compound—two bromomethyl electrophiles plus two ester groups—enables iterative coupling with sulfonamide or thiol nucleophiles to build multi-layered architectures [1]. This iterative strategy has been demonstrated to yield compounds with up to seven bridged aromatic rings; mono-functional or difunctional analogues cannot participate in the same iterative sequence [1].

Precursor for Pyridine-Containing Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of bromomethyl groups (suitable for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) and ethyl ester groups (hydrolyzable to carboxylic acids for metal coordination) makes the compound a versatile precursor for dicarboxylate ligands used in MOF synthesis . The pyridine nitrogen provides an additional metal-binding site that is absent in the corresponding benzenoid building block, enabling the construction of heterotopic ligands for mixed-metal frameworks [1].

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